molecular formula C14H22N4O2 B3090099 Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate CAS No. 1206248-85-2

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate

Katalognummer B3090099
CAS-Nummer: 1206248-85-2
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: AZMGCCTVXYWFDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is an organic chemical synthesis intermediate . It has a molecular formula of C14H22N4O2 .


Synthesis Analysis

This compound can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . Another synthesis method involves the use of 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-nitrogen-oxide in anhydrous dichloroethane .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques .


Chemical Reactions Analysis

As a pharmaceutical intermediate, this compound is mainly used for the synthesis of palbociclib . The reaction environment is replaced with oxygen three times, and irradiated with a blue LED .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.35 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 3 . The Topological Polar Surface Area is 71.7 Ų .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Industrial Applications

Graphical Synthetic Routes of Vandetanib : A study detailed the synthetic routes for Vandetanib, a therapeutic agent, highlighting the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor in its synthesis. The analysis suggested that the method involving this compound is favorable for industrial production due to higher yields and commercial viability (W. Mi, 2015).

Therapeutic Applications and Drug Design

Piperazine Derivatives for Therapeutic Use : Piperazine derivatives, including structures similar to tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate, are significant in designing drugs with varied therapeutic uses, such as antipsychotics, antidepressants, and anticancer agents. Modifications to the piperazine nucleus can significantly impact the medicinal potential of these molecules, suggesting the versatility of piperazine-based scaffolds in drug discovery (A. Rathi et al., 2016).

Environmental and Toxicological Research

Synthetic Phenolic Antioxidants : Although not directly related to this compound, the study on synthetic phenolic antioxidants (SPAs) provides insight into the broader context of synthetic compounds' environmental occurrence, human exposure, and toxicity. This research underscores the importance of understanding the environmental and health impacts of widespread synthetic compounds, including those used in pharmaceutical manufacturing (Runzeng Liu & S. Mabury, 2020).

Wirkmechanismus

Target of Action

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is primarily used as an intermediate in the synthesis of Palbociclib . Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle that drive cell proliferation .

Mode of Action

The compound, as an intermediate, contributes to the formation of Palbociclib. Palbociclib inhibits CDK4/6, leading to cell cycle arrest in the G1 phase. This prevents the cell from entering the S phase for DNA replication, thus inhibiting cell proliferation .

Biochemical Pathways

The inhibition of CDK4/6 by Palbociclib affects the Retinoblastoma (Rb) pathway. In a normal cell cycle, CDK4/6 forms a complex with cyclin D, which then phosphorylates Rb proteins. This phosphorylation releases E2F transcription factors that are necessary for the transition from the G1 to S phase. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, keeping E2F transcription factors in check and halting cell cycle progression .

Pharmacokinetics

It is soluble in dmso and slightly soluble in methanol , which could influence its absorption and distribution in the body. The pharmacokinetics of the final product, Palbociclib, would be more relevant in a clinical context.

Result of Action

The primary result of the action of this compound, through its role in the synthesis of Palbociclib, is the inhibition of cell proliferation. This makes Palbociclib an effective therapeutic agent for diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action of this compound is influenced by the conditions of the chemical reactions it is involved in. Factors such as temperature, pH, and the presence of other reactants can affect its reactivity and the yield of Palbociclib. As an intermediate, it is typically handled in controlled laboratory or industrial environments to ensure optimal conditions for its use .

Eigenschaften

IUPAC Name

tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMGCCTVXYWFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyridin-2-amine (10 g, 78 mmol) and tert-butyl piperazine-1-carboxylate (29 g, 156 mmol) was refluxed at 140° C. for 3 days. The reaction mixture was purified by silica gel column chromatography (elute: petroleum ether/ethyl acetate=2:1) to give tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate (6 g, 28%). LCMS (M+H) m/z: calcd 278.17. found 279.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.